6-methoxy-1H-indole-2-carboxamide
Overview
Description
“6-methoxy-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is also known as “N-methoxy-N-methyl-1H-indole-2-carboxamide” and "N-(Methoxymethyl)-1H-indole-2-carboxamide" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, indole carboxamides can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The carboxyl group is typically activated using EDCI and connected to amines for conversion to amides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers due to their unique inhibitory properties . They have been found to inhibit a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 426.7±18.0 °C and a predicted density of 1.248±0.06 g/cm3 . Its pKa is predicted to be 14.96±0.30 .
Scientific Research Applications
Coupling and Synthesis Techniques
Rh(III)-Catalyzed Selective Coupling : A study conducted by Zheng, Zhang, and Cui (2014) in "Organic Letters" describes the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This method is highlighted for its mild and efficient approach towards diverse product formation with selective C-C and C-C/C-N bond formation, offering insights into the mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).
Palladium-Catalyzed Heteroannulation : Hussain et al. (2019) in "Organic Letters" present a study on palladium-catalyzed C-H activation and subsequent cyclization involving [60]fullerene and N-methoxy-1H-indole-1-carboxamides. This process efficiently synthesizes C60-fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-ones with remarkable functional group tolerance (Hussain, Chen, Yang, & Wang, 2019).
Anticancer Research
- N-(Furan-2-ylmethyl)-1H-Indole-3-Carboxamide Derivatives : Zhang et al. (2017), in "Chemical Research in Chinese Universities," discuss the synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR) for anticancer applications. These compounds displayed potent anticancer activities against various cancer cell lines (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).
Chemical Synthesis and Optimization
- Maillard Reaction Optimization : Goh et al. (2015) utilized the Maillard reaction for the synthesis of various 6-methoxytetrahydro-β-carboline derivatives. They optimized the synthesis reaction conditions, providing valuable insights for the production of these compounds with high yields (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Biological Activity Studies
- Antiallergic Potential : A series of indolecarboxamidotetrazoles, including compounds related to 6-methoxy-1H-indole-2-carboxamide, were studied by Unangst et al. (1989) for their antiallergic potential. These compounds exhibited potent inhibition of histamine release from basophilic leukocytes, suggesting a potential application in antiallergy treatments (Unangst, Connor, Stabler, Weikert, Carethers, Kennedy, Thueson, Chestnut, Adolphson, & Conroy, 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Methoxy-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to form hydrogen bonds with various enzymes and proteins, which often results in the inhibition of their activity . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, highly lipophilic compounds, like some indole derivatives, can diffuse through lipid-rich bilayers, potentially affecting their bioavailability .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indole-2-carboxamide, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable candidate for treatment development . It has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-methoxy-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJWIQUKHASFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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